An In-depth Technical Guide to 2-bromo-N-(piperidin-1-yl)pyridin-4-amine
An In-depth Technical Guide to 2-bromo-N-(piperidin-1-yl)pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Structure
While a dedicated CAS number for 2-bromo-N-(piperidin-1-yl)pyridin-4-amine has not been identified in major chemical databases, its structure can be definitively inferred from its IUPAC name. The molecule consists of a pyridine ring brominated at the 2-position and substituted with an amino group at the 4-position. The nitrogen of this amino group is, in turn, bonded to the nitrogen of a piperidine ring, forming a hydrazinyl-like linkage.
Molecular Formula: C₁₀H₁₄BrN₃
Molecular Weight: 256.14 g/mol
Structure:
Caption: Chemical structure of 2-bromo-N-(piperidin-1-yl)pyridin-4-amine.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 2-bromo-N-(piperidin-1-yl)pyridin-4-amine. These predictions are based on computational models and data from analogous compounds.
| Property | Predicted Value |
| pKa | ~5-6 (for the pyridine nitrogen) |
| LogP | ~2.5-3.5 |
| Boiling Point | >300 °C (decomposes) |
| Melting Point | 150-170 °C |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. |
Synthesis and Purification
The synthesis of 2-bromo-N-(piperidin-1-yl)pyridin-4-amine can be approached through a nucleophilic aromatic substitution (SNAAr) reaction. A plausible synthetic route involves the reaction of 2,4-dibromopyridine with N-aminopiperidine.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-bromo-N-(piperidin-1-yl)pyridin-4-amine.
Detailed Experimental Protocol
Materials:
-
2,4-Dibromopyridine
-
N-Aminopiperidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Hexanes
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dibromopyridine (1.0 eq) and anhydrous DMF.
-
Addition of Reagents: Add N-aminopiperidine (1.1 eq) to the solution, followed by the addition of potassium carbonate (2.0 eq) as a base.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Potential Applications in Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The presence of a bromine atom allows for further functionalization through cross-coupling reactions, while the aminopiperidine moiety can modulate solubility and pharmacokinetic properties.[2]
Derivatives of brominated aminopyridines are valuable intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors.[1] The aminopyridine core can interact with the hinge region of the ATP-binding site of kinases, which are critical targets in oncology and inflammatory diseases.[1]
Analytical Characterization
A comprehensive analytical approach is crucial for confirming the structure and assessing the purity of the synthesized compound.[3]
Analytical Workflow
Caption: Recommended analytical workflow for the characterization of 2-bromo-N-(piperidin-1-yl)pyridin-4-amine.
Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring, and aliphatic protons of the piperidine ring. Chemical shifts and coupling constants will be indicative of the substitution pattern. |
| ¹³C NMR | Distinct signals for the carbon atoms of the pyridine and piperidine rings. The carbon attached to the bromine will show a characteristic chemical shift. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. A characteristic isotopic pattern for the bromine atom (M+ and M+2 peaks in a ~1:1 ratio) should be observed.[3] |
| HPLC | A single major peak indicating the purity of the compound. |
| FTIR | Characteristic absorption bands for N-H stretching, C-N stretching, and aromatic C-H and C=C stretching. |
Safety and Handling
Substituted bromopyridines should be handled with care, as they can be harmful if swallowed, in contact with skin, or if inhaled.[4][5] They can cause skin and serious eye irritation, and may cause respiratory irritation.[4][6]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.[6]
-
Ventilation: Use only outdoors or in a well-ventilated area.[4]
-
Handling: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[7] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[4]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[5]
First-Aid Measures:
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[4]
Conclusion
2-bromo-N-(piperidin-1-yl)pyridin-4-amine represents a promising building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its synthesis, characterization, and safe handling. The versatile nature of the brominated aminopyridine scaffold opens avenues for the development of a diverse range of molecules for further investigation in drug discovery programs.
References
- BenchChem. Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.
- Safety D
- Key Organics. 2-Bromo-4-(N-Boc-piperidin-4-yl)pyridine.
- Safety D
- LookChem. 2-Piperidinone, N-[4-bromo-n-butyl]-.
- Santa Cruz Biotechnology. 2-Amino-5-bromopyridine.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-Amino-4-bromo-5-nitropyridine.
- ACS Publications. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry.
- BLD Pharmatech.
- Capot Chemical. Specifications of 2-bromo-4-(piperidin-1-ylmethyl)pyridine.
- Sigma-Aldrich. 4-Amino-2-bromopyridine 95 7598-35-8.
- HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
- PMC. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides.
- DTIC. Piperidine Synthesis.
- Organic Syntheses Procedure. 2-bromopyridine.
- International Journal of Pharmaceutical Science Invention. Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents.
- ChemicalBook. 2-Piperidinone, N-[4-bromo-n-butyl]- | 195194-80-0.
- BOC Sciences. Piperidines - Building Block.
- NextSDS. 4-bromo-N-(pyridin-2-yl)pyridin-2-amine.
- PubChem. 5-bromo-N4-(piperidin-1-yl)pyrimidine-2,4-diamine.
- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- PubChemLite. 5-bromo-2-(pyridin-4-yl)pyrimidin-4-amine.
- ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery.
- Der Pharma Chemica.
- BenchChem. A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.
- Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)
- PubMed. Discovery of novel 1-(4-aminophenylacetyl)
- Longdom Publishing. Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone.
- Wikipedia. List of fentanyl analogues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. file.bldpharm.com [file.bldpharm.com]
